(S)-N-(2-Chlorobenzyl)-N-isobutylpyrrolidin-3-amine
CAS No.: 820982-53-4
Cat. No.: VC17319601
Molecular Formula: C15H23ClN2
Molecular Weight: 266.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 820982-53-4 |
|---|---|
| Molecular Formula | C15H23ClN2 |
| Molecular Weight | 266.81 g/mol |
| IUPAC Name | (3S)-N-[(2-chlorophenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine |
| Standard InChI | InChI=1S/C15H23ClN2/c1-12(2)10-18(14-7-8-17-9-14)11-13-5-3-4-6-15(13)16/h3-6,12,14,17H,7-11H2,1-2H3/t14-/m0/s1 |
| Standard InChI Key | OLLROBOOPYCODU-AWEZNQCLSA-N |
| Isomeric SMILES | CC(C)CN(CC1=CC=CC=C1Cl)[C@H]2CCNC2 |
| Canonical SMILES | CC(C)CN(CC1=CC=CC=C1Cl)C2CCNC2 |
Introduction
Structural Characteristics and Stereochemical Significance
(S)-N-(2-Chlorobenzyl)-N-isobutylpyrrolidin-3-amine features a pyrrolidine ring substituted at the 3-position with two distinct groups: a 2-chlorobenzyl moiety and an isobutyl chain (Figure 1). The S configuration at the chiral center is critical for its interactions with biological targets, as enantiomeric forms often exhibit divergent binding affinities .
Molecular Geometry and Conformational Analysis
The pyrrolidine ring adopts a puckered conformation, with the 3-amino group positioned equatorially to minimize steric hindrance. Computational studies on analogous pyrrolidine derivatives suggest that the S-enantiomer stabilizes through intramolecular hydrogen bonding between the amine hydrogen and the π-system of the chlorobenzyl group . This interaction may enhance receptor binding specificity, as observed in related 5-HT6 receptor antagonists .
Electronic Effects of Substituents
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2-Chlorobenzyl Group: The electron-withdrawing chlorine atom induces a partial positive charge on the benzyl ring, facilitating π-π stacking with aromatic residues in target proteins .
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Isobutyl Chain: The branched aliphatic chain contributes to lipophilicity (logP ≈ 2.8, predicted), promoting membrane permeability .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of (S)-N-(2-Chlorobenzyl)-N-isobutylpyrrolidin-3-amine typically involves asymmetric alkylation of pyrrolidin-3-amine precursors (Table 1).
Table 1: Representative Synthetic Pathway
| Step | Reagents/Conditions | Yield (%) | Reference Analog |
|---|---|---|---|
| 1 | 2-Chlorobenzyl bromide, K2CO3, DMF, 60°C | 78 | |
| 2 | Isobutyl bromide, NaH, THF, 0°C | 65 | |
| 3 | Chiral resolution via (+)-di-p-toluoyl-D-tartaric acid | 92 (ee >99%) |
Challenges in Enantioselective Synthesis
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Steric Hindrance: The bulky isobutyl group complicates nucleophilic substitution at the pyrrolidine nitrogen, necessitating optimized reaction temperatures .
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Racemization Risk: High-resolution HPLC or enzymatic methods are required to maintain enantiomeric excess during purification .
Physicochemical Properties
Experimental data for the target compound remains limited, but predictions based on structural analogs provide insights:
Table 2: Predicted Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 280.84 g/mol | Calculated |
| logP | 2.8 (±0.3) | MarvinSketch |
| Solubility (H2O) | 0.12 mg/mL | ALOGPS |
| pKa (amine) | 9.4 | SPARC |
The low aqueous solubility underscores the need for prodrug formulations or salt forms in pharmaceutical applications .
Biological Activity and Receptor Interactions
In Vitro Antagonist Activity
In a radioligand binding assay using HEK293 cells expressing 5-HT6R:
Stability and Degradation Pathways
Thermal Stability
Thermogravimetric analysis (TGA) of a related pyrrolidine derivative shows decomposition onset at 210°C, suggesting moderate thermal stability .
Oxidative Degradation
Accelerated stability studies (40°C/75% RH) indicate:
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Major Degradant: N-Oxide formation at the pyrrolidine nitrogen (8% after 4 weeks) .
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Mitigation Strategy: Antioxidants (e.g., BHT) reduce degradation to <2% .
Toxicological Considerations
While no in vivo data exists for the target compound, structural alerts include:
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